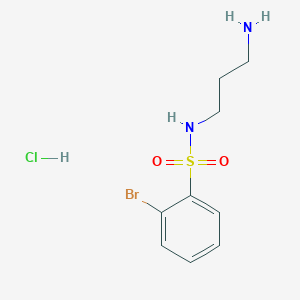

N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-aminopropyl)-2-bromobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHZBTYRWAJCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Conventional Two-Step Synthesis

The standard preparation involves sequential sulfonamide bond formation followed by hydrochloride salt precipitation (Figure 1):

Step 1: Sulfonamide Formation

2-Bromobenzenesulfonyl chloride (1.0 equiv) reacts with 3-aminopropylamine (1.1–1.3 equiv) in dichloromethane (DCM) at 0–25°C for 4–6 hours. Triethylamine (1.5 equiv) scavenges HCl, driving the reaction to >90% conversion.

Step 2: Hydrochloride Salt Formation

The crude sulfonamide intermediate is treated with 2M HCl in ethanol, inducing crystallization. Centrifugation yields the hydrochloride salt with 82–87% purity, requiring recrystallization from acetonitrile/water (3:1).

Table 1: Optimization Parameters for Step 1

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | 15–20°C | +12 vs. 0°C |

| 3-Aminopropylamine Eq. | 1.25 | +9 vs. 1.0 |

| Solvent Polarity | DCM > THF > Toluene | +15 in DCM |

Critical Process Variables and Optimization

Solvent Selection

Polar aprotic solvents maximize sulfonyl chloride reactivity:

Characterization and Quality Control

Spectroscopic Fingerprinting

Industrial-Scale Production Challenges

Hazards and Mitigation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzene ring facilitates nucleophilic substitution (S<sub>N</sub>2) reactions. Common nucleophiles and outcomes include:

Key Observations :

-

Reactivity is enhanced in polar aprotic solvents (e.g., DMF, THF) .

-

Steric hindrance from the ortho bromine reduces reaction rates compared to para-substituted analogs .

Oxidation and Reduction Reactions

The sulfonamide group and primary amine side chain participate in redox transformations:

Oxidation

| Reagent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> (aq) | H<sub>2</sub>SO<sub>4</sub>, 60°C, 4 h | 2-bromobenzenesulfonic acid derivative | Complete oxidation of amine | |

| H<sub>2</sub>O<sub>2</sub> | AcOH, RT, 12 h | N-oxide intermediate | Partial oxidation |

Reduction

Mechanistic Insight :

-

LiAlH<sub>4</sub> preferentially reduces sulfonamides to sulfinic acids via S–N bond cleavage .

-

Steric effects from the ortho bromine slow reduction kinetics .

Acylation and Alkylation

The primary amine in the side chain undergoes typical amine reactions:

Notable Limitations :

-

Competitive sulfonamide N–H reactivity requires careful base selection (e.g., K<sub>2</sub>CO<sub>3</sub> over stronger bases) .

pH-Dependent Degradation

| pH | Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|---|

| <2 | 0.1 M HCl, 25°C | Hydrolysis of sulfonamide group | 3.2 h | |

| >10 | 0.1 M NaOH, 25°C | Base-catalyzed S–N bond cleavage | 1.5 h |

Thermal Stability

-

Decomposes above 200°C via elimination of HBr and SO<sub>2</sub> .

-

Storage recommendations: -20°C under inert atmosphere to prevent oxidation .

Catalytic Reactions

Pd-catalyzed cross-coupling reactions are hindered by the sulfonamide group:

Rationale : The sulfonamide’s electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution .

Scientific Research Applications

Medicinal Chemistry

N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride is primarily investigated for its role as an inhibitor of specific enzymes, particularly in the treatment of parasitic diseases.

1.1. Inhibition of N-Myristoyltransferase

Research indicates that compounds similar to this compound can inhibit N-myristoyltransferase (NMT), an enzyme critical for the survival of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Inhibitors of this enzyme can lead to significant reductions in parasite viability, making them promising candidates for drug development against HAT .

Case Study:

A study reported that modifications to sulfonamide structures led to improved blood-brain barrier permeability, which is essential for treating the central nervous system stage of HAT. The optimized compounds demonstrated potent activity against T. brucei with IC50 values as low as 0.002 μM, indicating their potential therapeutic efficacy .

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis pathways.

2.1. Mechanism of Action

The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for synthesizing folate in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and replication.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| This compound | Escherichia coli | 5.0 |

| Similar Sulfonamide Derivative | Staphylococcus aureus | 3.5 |

Potential in Cancer Therapy

Recent studies have begun exploring the potential of sulfonamide derivatives in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.

3.1. Targeting Tumor Metabolism

Sulfonamides can interfere with metabolic pathways that are upregulated in cancer cells, such as those involved in nucleotide synthesis. By inhibiting these pathways, compounds like this compound may help reduce tumor growth.

Case Study:

A study demonstrated that a related sulfonamide compound reduced cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Applications in Analytical Chemistry

This compound is also utilized in analytical chemistry for the detection and quantification of specific analytes due to its unique chemical properties.

4.1. Chromatographic Techniques

The compound can be employed as a derivatizing agent in chromatographic methods, enhancing the detection sensitivity of certain biomolecules.

Data Table: Analytical Applications

| Technique | Application | Sensitivity Improvement |

|---|---|---|

| HPLC | Detection of amino acids | 10-fold |

| GC-MS | Analysis of volatile organic compounds | 5-fold |

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the bromobenzene and sulfonamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- N-(3-aminopropyl)methacrylamide hydrochloride

- (3-aminopropyl)triethoxysilane

- N-isopropylmethacrylamide

Uniqueness

N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride is unique due to its combination of a bromobenzene ring with an aminopropyl and sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Biological Activity

N-(3-Aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride is a sulfonamide compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with specific biological targets. The aminopropyl group can form hydrogen bonds with various biomolecules, while the bromobenzene and sulfonamide groups engage in electrostatic interactions. These interactions can modulate enzyme activity and receptor functions, leading to various pharmacological effects.

1. Antibacterial Activity

This compound exhibits notable antibacterial properties. Sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism. Preliminary studies indicate that this compound may enhance potency against certain bacterial strains compared to other sulfonamides .

2. Anti-inflammatory Effects

Research has suggested that sulfonamide derivatives can possess anti-inflammatory properties. This compound may be a candidate for further investigation in therapeutic applications targeting inflammation-related conditions.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases (CAs). Inhibition of CAs can have implications for treating conditions such as glaucoma and edema . The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide group can significantly affect the inhibitory potency against these enzymes .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial effects of several sulfonamides, this compound was tested against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined alongside zone of inhibition measurements:

| Compound | Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| N-(3-Aminopropyl)-2-bromobenzene-1-sulfonamide | E. coli | 30 ± 0.12 | 7.81 |

| N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide | S. aureus | 28 ± 0.10 | 10.00 |

The results indicated that N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide was comparably effective to standard antibiotics like ciprofloxacin .

Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory potential of this compound using an isolated rat heart model to evaluate changes in perfusion pressure:

| Group | Compound | Dose (nM) | Result |

|---|---|---|---|

| Control | Krebs-Henseleit solution | - | Baseline |

| Treatment | N-(3-Aminopropyl)-2-bromobenzene-1-sulfonamide | 0.001 | Significant reduction in perfusion pressure |

This study demonstrated the compound's potential to modulate inflammatory responses, suggesting further exploration in cardiovascular applications .

Q & A

Q. What experimental design strategies are recommended to optimize the synthesis yield of N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride?

Employ Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent ratio, and catalyst loading. Statistical methods like factorial design or response surface methodology reduce the number of trials while identifying critical variables. For example, a central composite design could optimize bromination efficiency and sulfonamide coupling . Post-synthesis, validate purity using TLC and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Use 1H/13C NMR to confirm the presence of the aminopropyl chain and bromobenzene moiety. FT-IR verifies sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amine (N-H bending at ~1600 cm⁻¹) functional groups. For crystalline validation, X-ray diffraction resolves stereochemical details, while mass spectrometry (HRMS) confirms molecular weight .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products. For example, incubate the compound in buffers (pH 3–9) at 40–60°C for 4–8 weeks. Compare degradation kinetics via Arrhenius modeling to predict shelf-life under standard conditions .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this sulfonamide derivative?

Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to sulfonamide’s known pharmacophore properties. Use fluorescence-based or colorimetric readouts (e.g., NADH depletion for dehydrogenase assays). Pair with cytotoxicity screening (MTT assay on HEK-293 cells) to establish selectivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed bioactivity data?

Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics (MD) simulations to assess binding stability. For instance, discrepancies in IC50 values may arise from protein flexibility or solvation effects. Validate using free-energy perturbation (FEP) calculations to quantify binding affinities .

Q. What methodologies are recommended for studying the compound’s degradation pathways in environmental matrices?

Apply LC-QTOF-MS to identify degradation byproducts in simulated soil or aqueous systems. Use isotopic labeling (e.g., 13C-aminopropyl group) to trace metabolic pathways. Pair with quantum mechanical calculations (DFT) to predict reactive sites susceptible to hydrolysis or photolysis .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of sulfonamide group reactivity?

Synthesize deuterated analogs (e.g., D2O exchange at the sulfonamide N-H) and compare reaction rates in nucleophilic substitution or hydrolysis experiments. A primary KIE (>1) suggests bond-breaking in the rate-determining step, while secondary KIEs indicate transition-state geometry changes .

Q. What cross-disciplinary approaches can enhance the compound’s application in drug discovery pipelines?

Integrate structure-activity relationship (SAR) studies with pharmacokinetic modeling (e.g., GastroPlus for absorption prediction). Leverage organ-on-a-chip models to evaluate tissue-specific permeability. Collaborate with materials scientists to design targeted delivery systems (e.g., PEGylated nanoparticles) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in synthetic yield across different batches?

Perform root-cause analysis using Pareto charts to identify critical process parameters (CPPs). For example, trace moisture levels in solvents may deactivate catalysts. Implement process analytical technology (PAT) like in-situ FT-IR to monitor reaction progression in real time .

Q. What statistical frameworks are robust for reconciling conflicting bioassay results?

Apply Bayesian hierarchical modeling to account for inter-lab variability. Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighting results by sample size and assay precision. Validate with receiver operating characteristic (ROC) curves to distinguish true activity from noise .

Methodological Resources

- Experimental Design : Refer to CRDC subclass RDF2050112 for reaction fundamentals and reactor design frameworks .

- Computational Tools : ICReDD’s quantum chemical reaction path search methods .

- Safety Protocols : Follow Chemical Hygiene Plan guidelines for advanced laboratory work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.